molecular formula C19H19BrN2O2 B12455128 2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide

Katalognummer: B12455128
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: TYLIHWCMKPKXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide is a chemical compound with the molecular formula C18H19BrN2O2 This compound is characterized by the presence of a bromonaphthalene moiety and a dicyclopropylmethylidene group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide typically involves the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 1-position, forming 1-bromonaphthalene.

    Formation of Acetohydrazide: 1-bromonaphthalene is then reacted with chloroacetyl chloride to form 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide.

    Condensation Reaction: The final step involves the condensation of 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide with dicyclopropyl ketone under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and hydrazine derivatives.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the dicyclopropylmethylidene group can interact with other functional groups in the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(6-bromonaphthalen-2-yl)oxy]acetohydrazide
  • 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide is unique due to the presence of the dicyclopropylmethylidene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique biological and chemical activities.

Eigenschaften

Molekularformel

C19H19BrN2O2

Molekulargewicht

387.3 g/mol

IUPAC-Name

2-(1-bromonaphthalen-2-yl)oxy-N-(dicyclopropylmethylideneamino)acetamide

InChI

InChI=1S/C19H19BrN2O2/c20-18-15-4-2-1-3-12(15)9-10-16(18)24-11-17(23)21-22-19(13-5-6-13)14-7-8-14/h1-4,9-10,13-14H,5-8,11H2,(H,21,23)

InChI-Schlüssel

TYLIHWCMKPKXKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.